molecular formula C18H17ClN2O3S B6429846 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097865-72-8

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B6429846
CAS No.: 2097865-72-8
M. Wt: 376.9 g/mol
InChI Key: ZQBMFSMAVXGKRK-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.

    Introduction of Substituents: The chloro, methoxy, furan, and thiophene groups are introduced through various substitution reactions, often involving halogenation, methylation, and coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-23-16-7-6-12(19)10-14(16)21-18(22)20-11-13(15-4-2-8-24-15)17-5-3-9-25-17/h2-10,13H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBMFSMAVXGKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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